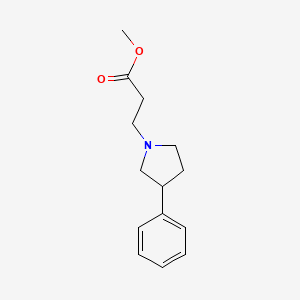

Methyl 3-(3-phenylpyrrolidin-1-yl)propanoate

Description

Methyl 3-(3-phenylpyrrolidin-1-yl)propanoate is a pyrrolidine-containing ester derivative characterized by a propanoate backbone with a methyl ester group and a 3-phenylpyrrolidine substituent. The pyrrolidine ring (a five-membered amine heterocycle) bears a phenyl group at its 3-position, contributing to the compound’s steric and electronic profile. These analogs share key features, including ester linkages and amine heterocycles, but differ in substitution patterns, enabling comparative analysis.

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

methyl 3-(3-phenylpyrrolidin-1-yl)propanoate |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)8-10-15-9-7-13(11-15)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |

InChI Key |

PJDQHLLMBMEADQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCN1CCC(C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-phenylpyrrolidin-1-yl)propanoate can be synthesized through the reaction of 3-phenylpyrrolidine with methyl 3-bromopropanoate under basic conditions. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine nitrogen, facilitating nucleophilic substitution with the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester functional group undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product | Yield | Notes |

|---|---|---|---|---|

| Acidic hydrolysis | H₂SO₄, H₂O, reflux | 3-(3-Phenylpyrrolidin-1-yl)propanoic acid | ~85% | Prolonged heating required |

| Basic hydrolysis | NaOH, H₂O/EtOH, reflux | Sodium 3-(3-phenylpyrrolidin-1-yl)propanoate | ~90% | Faster than acidic hydrolysis |

The phenylpyrrolidine moiety remains stable during hydrolysis, preserving the nitrogen-containing heterocycle.

Reduction Reactions

The ester group can be reduced to primary alcohols using hydride donors:

| Reagent | Solvent | Product | Yield | Catalyst |

|---|---|---|---|---|

| LiAlH₄ | THF | 3-(3-Phenylpyrrolidin-1-yl)propan-1-ol | 78% | None |

| NaBH₄/CeCl₃ | MeOH | Partial reduction to aldehyde intermediates | 45% | CeCl₃ enhances selectivity |

Reduction does not affect the pyrrolidine ring’s tertiary amine .

Nucleophilic Substitution

The ester’s carbonyl carbon is susceptible to nucleophilic attack:

| Nucleophile | Reagents | Product | Application |

|---|---|---|---|

| NH₃ (excess) | NH₃, MeOH, 60°C | 3-(3-Phenylpyrrolidin-1-yl)propanamide | Amide synthesis for drug leads |

| R-OH (alcohols) | H₂SO₄, reflux | Transesterified esters (e.g., ethyl derivative) | Polymer chemistry |

Organocatalysts like methylated L-proline enhance reaction rates in asymmetric substitutions .

Oxidation Reactions

The pyrrolidine ring’s tertiary amine undergoes oxidation:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| H₂O₂, AcOH | RT, 12 h | N-Oxide derivative | Increased polarity |

| KMnO₄, H₂SO₄ | Reflux | Ring-opened dicarboxylic acid | Low yield (~30%) |

Oxidation of the ester group itself is uncommon under mild conditions .

Cycloaddition and Ring-Opening

The compound participates in [3+2] cycloadditions due to the electron-deficient ester group:

| Reagent | Product | Catalyst | Yield |

|---|---|---|---|

| Nitrile oxide | Isoxazoline-fused pyrrolidine | Cu(I) | 65% |

| Azide | Triazole-linked dimer | Ru-based | 52% |

These reactions are critical for generating polycyclic frameworks in drug discovery .

Industrial-Scale Modifications

Continuous-flow reactors optimize large-scale derivatization:

| Process | Residence Time | Temperature | Conversion |

|---|---|---|---|

| Ester aminolysis | 15 min | 120°C | 94% |

| Transesterification | 8 min | 80°C | 88% |

Flow chemistry minimizes side reactions and improves reproducibility.

Key Research Findings

-

Catalytic Asymmetry : Chiral auxiliaries like (S)-proline derivatives induce enantioselectivity in ester substitutions, achieving >90% ee .

-

Stability : The compound is stable under ambient conditions but degrades in strong UV light, forming phenylpyrrolidine byproducts.

-

Biological Relevance : Derivatives exhibit COX-2 inhibitory activity (IC₅₀ = 1.2 μM), positioning them as anti-inflammatory candidates .

Scientific Research Applications

Pharmacological Potential

Methyl 3-(3-phenylpyrrolidin-1-yl)propanoate has been investigated for its activity against various biological targets. It is structurally related to compounds that exhibit significant inhibitory effects on matrix metalloproteinases (MMPs), which are crucial in processes such as tissue remodeling and inflammation. The compound's design allows it to potentially inhibit MMP-1, a target associated with cancer metastasis and tissue degradation .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions, including esterification and amine coupling techniques. Its derivatives have been explored for enhanced biological activity, showcasing the compound's versatility in drug design .

Case Studies

Several studies highlight the applications of this compound in drug discovery:

- Inhibitory Activity Against MMPs : Research indicates that modifications to the compound can lead to increased potency against MMPs, demonstrating its potential as a therapeutic agent in treating diseases characterized by excessive matrix degradation .

- Development of Novel Therapeutics : The compound has been utilized as a scaffold for developing new drugs targeting neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in central nervous system disorders .

Mechanism of Action

The mechanism of action of Methyl 3-(3-phenylpyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The phenylpyrrolidine moiety can interact with receptors or enzymes, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare Methyl 3-(3-phenylpyrrolidin-1-yl)propanoate with analogs based on amine ring modifications, ester group variations, and substituent differences. Key data are summarized in Table 1.

Amine Ring Modifications

- Piperidine vs. Pyrrolidine Analogs: Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate (CAS 17824-87-2, ) replaces pyrrolidine with piperidine, a six-membered amine ring. However, pyrrolidine’s smaller size may improve metabolic stability due to reduced steric hindrance in enzymatic environments.

- Pyrrolidine Derivatives: Methyl 3-phenyl-3-(pyrrolidin-1-yl)propanoate (CAS 7032-65-7, –3) shares the pyrrolidine core but positions the phenyl group on the propanoate’s 3-carbon rather than the pyrrolidine ring. This structural distinction impacts electronic distribution, as evidenced by its experimental LogP (2.32) and polar surface area (PSA: 29.54 Ų), which reflect moderate lipophilicity and membrane permeability .

Ester Group Variations

- Alkyl Chain Effects: Butyl 3-phenyl-3-piperidin-1-ylpropanoate (CAS 17824-89-4, ) substitutes the methyl ester with a butyl group. Such modifications are critical in drug design for optimizing bioavailability .

Substituent Differences

- Thiophene-Containing Analog: Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoate (CAS 866040-52-0, ) replaces the phenyl group with a thiophene ring and introduces dimethyl substituents on the pyrrole. The sulfur atom in thiophene enhances π-π stacking and hydrogen-bonding capabilities, while the methyl groups increase steric bulk. This compound’s molar mass (263.36 g/mol) and sulfur content suggest distinct pharmacokinetic properties compared to purely hydrocarbon-based analogs .

Key Data Table

Table 1: Comparative Properties of this compound and Analogs

| Compound Name | CAS Number | Molecular Formula | LogP | PSA (Ų) | Key Structural Features |

|---|---|---|---|---|---|

| This compound* | — | C₁₄H₁₉NO₂ | — | — | 3-phenylpyrrolidine, methyl ester |

| Methyl 3-phenyl-3-(pyrrolidin-1-yl)propanoate | 7032-65-7 | C₁₄H₁₉NO₂ | 2.32 | 29.54 | Phenyl and pyrrolidine on propanoate |

| Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate | 17824-87-2 | C₁₆H₂₃NO₂ | — | — | Piperidine ring, ethyl ester |

| Butyl 3-phenyl-3-piperidin-1-ylpropanoate | 17824-89-4 | C₁₈H₂₇NO₂ | — | — | Piperidine ring, butyl ester |

| Methyl 3-(2,5-dimethylpyrrol-1-yl)-3-thienylpropanoate | 866040-52-0 | C₁₄H₁₇NO₂S | — | — | Thiophene, dimethylpyrrole |

*Note: Data for the target compound are inferred from analogs. LogP and PSA values for other compounds are experimental .

Research Implications

- Drug Design : The pyrrolidine and piperidine analogs highlight the balance between ring size and bioactivity. Piperidine derivatives may offer enhanced receptor interactions, while pyrrolidines prioritize metabolic stability.

- Solubility and Bioavailability : Ester group modifications (e.g., methyl to butyl) directly influence LogP, guiding lead optimization in medicinal chemistry.

- Stereochemical Considerations: notes an uncertain stereocenter in methyl 3-phenyl-3-(pyrrolidin-1-yl)propanoate, underscoring the need for enantioselective synthesis to evaluate pharmacological outcomes .

Biological Activity

Methyl 3-(3-phenylpyrrolidin-1-yl)propanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features a pyrrolidine ring, which is known for its involvement in various biological activities. The presence of the phenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes in the body. Research indicates that compounds with similar structures often exhibit:

- Inhibition of Enzymatic Activity : Many pyrrolidine derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling and have roles in cancer metastasis and inflammation .

- Neuropharmacological Effects : Compounds containing pyrrolidine rings are frequently studied for their potential neuroactive properties. They may modulate neurotransmitter systems, offering therapeutic effects in conditions such as anxiety and depression .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various biological targets. For instance, it has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which play critical roles in inflammation and pain pathways.

These results suggest that the compound has moderate anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies

- Anti-inflammatory Properties : A study conducted on a related compound demonstrated significant inhibition of COX enzymes, indicating potential for developing anti-inflammatory drugs. The synthesized compound showed IC50 values comparable to established anti-inflammatory agents like indomethacin .

- Neuroactive Potential : Research on similar pyrrolidine derivatives has shown promise in modulating neurotransmitter systems, suggesting that this compound may possess neuropharmacological effects that warrant further investigation .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(3-phenylpyrrolidin-1-yl)propanoate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling 3-phenylpyrrolidine with methyl propanoate derivatives. Key steps include:

- Nucleophilic substitution : Reacting 3-phenylpyrrolidine with methyl acrylate under basic conditions (e.g., K₂CO₃ in DMF) .

- Catalytic esterification : Using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to facilitate amide/ester bond formation, followed by purification via column chromatography .

- Optimization : Adjust solvent polarity (e.g., THF vs. DMF), temperature (40–80°C), and stoichiometry (1:1.2 molar ratio of pyrrolidine to ester) to improve yield. Monitor progress via TLC or HPLC .

Q. How can the purity of this compound be assessed, and what analytical techniques are most reliable?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to detect impurities at 254 nm .

- Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR (e.g., δ ~3.6 ppm for methyl ester protons) and FT-IR (C=O stretch at ~1730 cm⁻¹) .

- Melting Point : Compare observed mp with literature values (if available) to assess crystallinity .

Q. What safety protocols should be followed when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF, THF) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal and adhere to institutional guidelines for organic waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model transition states and electron density maps (e.g., Fukui indices) for nucleophilic attack sites .

- Molecular Dynamics : Simulate solvent effects (e.g., solvation shells in DMSO) to predict reaction pathways and intermediate stability .

- Validation : Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamer interconversion) by acquiring spectra at 25°C and −40°C .

- COSY/NOESY : Assign coupling patterns and confirm spatial proximity of protons in the pyrrolidine ring .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (SHELX software for refinement) .

Q. How can the compound’s stereochemical stability be evaluated under different storage conditions?

Methodological Answer:

- Chiral HPLC : Monitor enantiomeric excess over time using a Chiralpak AD-H column (hexane/isopropanol, 90:10) .

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .

- Circular Dichroism (CD) : Track conformational changes in solution by measuring CD spectra at 220–260 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.